1,4-Dibromo-2-isopropoxybenzene
Overview
Description
1,4-Dibromo-2-isopropoxybenzene is an organic compound with the molecular formula C9H10Br2O. It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 4 positions, and an isopropoxy group is substituted at the 2 position. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2-isopropoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2-isopropoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs at room temperature and yields this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-2-isopropoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atoms.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of quinones or other oxygenated compounds.
Reduction Products: Reduction can yield dehalogenated or hydrogenated products.
Scientific Research Applications
1,4-Dibromo-2-isopropoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,4-dibromo-2-isopropoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atoms and the isopropoxy group influence the electronic distribution within the benzene ring, making it reactive towards nucleophiles and electrophiles. This reactivity allows the compound to participate in various chemical reactions, leading to the formation of different products .
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromobenzene: Similar structure but lacks the isopropoxy group.
1,4-Dichloro-2-isopropoxybenzene: Similar structure but with chlorine atoms instead of bromine.
1,4-Dibromo-2-methoxybenzene: Similar structure but with a methoxy group instead of an isopropoxy group.
Uniqueness
1,4-Dibromo-2-isopropoxybenzene is unique due to the presence of both bromine atoms and the isopropoxy group. This combination imparts specific chemical properties, making it useful in various synthetic and industrial applications. The isopropoxy group increases the compound’s solubility in organic solvents and influences its reactivity compared to other similar compounds .
Properties
IUPAC Name |
1,4-dibromo-2-propan-2-yloxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2O/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMLGBATYVIYNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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